molecular formula C8H9ClO3 B6170854 rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2639378-05-3

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B6170854
CAS RN: 2639378-05-3
M. Wt: 188.6
InChI Key:
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Description

Rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid, also known as R-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid, is a type of carboxylic acid that is commonly used in various scientific studies. This compound has been studied for its ability to bind to proteins, its potential to act as a ligand in various biochemical reactions, and its potential to be used as a drug.1.0]heptane-7-carboxylic acid, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Scientific Research Applications

Rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid has been studied for its potential to act as a ligand in various biochemical reactions. This compound has been found to bind to various proteins, making it useful in protein-binding studies. In addition, this compound has been studied for its potential to act as a drug, as it has been found to have an inhibitory effect on certain enzymes. This compound has also been studied for its potential to be used as a precursor for other compounds, such as polymers and dyes.

Mechanism of Action

The mechanism of action of rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid is not yet fully understood. However, it is believed that this compound binds to certain proteins, thereby inhibiting the activity of those proteins. This binding can be reversible or irreversible, depending on the particular protein and the concentration of the compound. In addition, this compound has been found to act as a ligand in various biochemical reactions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid has been studied for its potential to act as a drug. This compound has been found to have an inhibitory effect on certain enzymes, which can lead to a decrease in the activity of those enzymes. In addition, this compound has been found to have an effect on certain cellular processes, such as cell growth and differentiation. This compound has also been found to have an effect on the body’s immune system, as it has been found to have an inhibitory effect on certain inflammatory responses.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize. This compound can be synthesized using a variety of methods, and it can be produced in large quantities. In addition, this compound has been found to have an inhibitory effect on certain enzymes, making it useful in various biochemical studies.
The main limitation of using rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid in laboratory experiments is that its mechanism of action is not yet fully understood. In addition, this compound has not been extensively studied for its potential to act as a drug, so its potential side effects are not yet known.

Future Directions

There are many possible future directions for the study of rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid. One possible direction is to further study the mechanism of action of this compound and its potential to act as a drug. In addition, this compound could be studied for its potential to be used as a precursor for other compounds, such as polymers and dyes. Furthermore, this compound could be studied for its potential to be used in various medical treatments, such as cancer therapy. Finally, this compound could be studied for its potential to be used as a ligand in various biochemical reactions.

Synthesis Methods

Rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid-oxobicyclo[4.1.0]heptane-7-carboxylic acid can be synthesized by a variety of methods. The most common method is the reaction of 1,6-dichloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid with sodium hydroxide, which produces a sodium salt of the desired carboxylic acid. This salt can then be treated with hydrochloric acid to form the desired compound. This method is simple and efficient, and it can be used to produce large quantities of the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a chlorine atom, and oxidation of a ketone to a carboxylic acid.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Chlorine gas", "Sodium hypochlorite", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride undergo a Diels-Alder reaction in the presence of sodium hydroxide to form the bicyclic intermediate.", "Step 2: The intermediate is treated with chlorine gas in the presence of sodium hydroxide to introduce a chlorine atom at the 7-position of the bicyclic ring system.", "Step 3: The chlorine atom is oxidized to a carboxylic acid using sodium hypochlorite and sodium hydroxide.", "Step 4: The product is purified by acidification with hydrochloric acid, extraction with ethyl acetate, and washing with sodium bicarbonate, sodium chloride, and water.", "Step 5: The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure to yield the final product." ] }

CAS RN

2639378-05-3

Product Name

rac-(1R,6R,7R)-7-chloro-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid

Molecular Formula

C8H9ClO3

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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